1-(3-Nitrophenyl)-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
88252-59-9 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-7,10H,8-9H2 |
InChI Key |
XQKJRZNOEBNSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 1 3 Nitrophenyl 3,4 Dihydroisoquinoline
Methodologies for Spectroscopic Characterization
The definitive structural characterization of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline relies on a combination of modern spectroscopic techniques. These methods provide complementary information, allowing for the unambiguous determination of its chemical structure, molecular weight, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular framework of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms.
In a typical ¹H-NMR spectrum, the protons of the dihydroisoquinoline core would exhibit characteristic signals. The protons on the C3 and C4 positions of the dihydroisoquinoline ring are expected to appear as multiplets in the aliphatic region of the spectrum. The aromatic protons from the fused benzene (B151609) ring of the dihydroisoquinoline moiety and the 3-nitrophenyl substituent would resonate in the downfield aromatic region. The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on both rings.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aliphatic carbons (C3 and C4), the aromatic carbons of the dihydroisoquinoline system, the carbons of the 3-nitrophenyl group, and the imine carbon (C1). The chemical shift of the C1 carbon is particularly indicative of the imine functionality.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the protons on C3 and C4. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
Hypothetical ¹H-NMR Data for this compound (Note: This table is illustrative, as specific experimental data was not found in the searched literature.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~2.8 - 3.0 | t | ~6-8 |
| H-3 | ~3.8 - 4.0 | t | ~6-8 |
| Aromatic H (Isoquinoline) | ~7.0 - 7.5 | m | - |
| Aromatic H (Nitrophenyl) | ~7.6 - 8.4 | m | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (FAB, EI-MS, HRFAB-MS, HREI-MS, ESI)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.
Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be used to generate the molecular ion ([M+H]⁺ or M⁺·). High-Resolution Mass Spectrometry (HRMS), using either FAB or ESI, would provide the exact mass of the molecular ion, which allows for the determination of the precise elemental formula (C₁₅H₁₂N₂O₂).
Electron Impact Mass Spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. Characteristic fragmentation patterns for this compound would likely involve the cleavage of the bond between the C1 carbon and the nitrophenyl ring, as well as fragmentations within the dihydroisoquinoline ring system.
Expected Mass Spectrometry Data (Note: This table is illustrative, as specific experimental data was not found in the searched literature.)
| Technique | Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 253.0977 |
| HRMS | [M+H]⁺ | Calculated for C₁₅H₁₃N₂O₂⁺: 253.0972 |
Infrared (IR) Spectroscopy for Functional Group Identification (FTIR)
Infrared (IR) spectroscopy, typically using Fourier-Transform Infrared (FTIR) techniques, is employed to identify the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 1600-1650 cm⁻¹ would indicate the C=N stretching of the imine group within the dihydroisoquinoline ring. The presence of the nitro (NO₂) group would be confirmed by two strong and distinct absorption bands, typically appearing around 1520-1540 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching). Additionally, C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, while C-H stretching for the aliphatic CH₂ groups would appear just below 3000 cm⁻¹.
Characteristic Infrared Absorption Bands (Note: This table is illustrative, as specific experimental data was not found in the searched literature.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=N (Imine) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1520 - 1540 |
| NO₂ | Symmetric Stretching | 1340 - 1360 |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
For this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The data allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.
The analysis would confirm the connectivity of the dihydroisoquinoline and 3-nitrophenyl rings. Furthermore, it would reveal the conformation of the partially saturated six-membered ring of the dihydroisoquinoline core, which typically adopts a half-chair or sofa conformation. The dihedral angle between the planes of the isoquinoline (B145761) and the nitrophenyl ring systems would also be determined, providing insight into the steric and electronic interactions between these two parts of the molecule. In cases where the molecule crystallizes in a non-centrosymmetric space group, the technique can also be used to determine the absolute stereochemistry if a chiral center were present.
Computational and Theoretical Chemistry Investigations of 1 3 Nitrophenyl 3,4 Dihydroisoquinoline
Quantum Chemical Approaches to Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline at an atomic level. Methodologies such as Density Functional Theory (DFT) are employed to model the molecule's behavior and reactivity. nih.gov
The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations can be used to determine key electronic parameters. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals regions susceptible to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution across the molecule. For this compound, the nitro group (NO₂) is expected to create a strongly electron-deficient (electrophilic) region, which can be a key site for interactions with biological macromolecules. researchgate.net Conversely, the isoquinoline (B145761) nitrogen and the π-systems of the aromatic rings represent areas of higher electron density, suitable for interactions with electron-poor species.
Conformational analysis is crucial for understanding the three-dimensional structure and stability of this compound. The flexibility of the molecule primarily arises from the rotation around the single bond connecting the nitrophenyl ring at the C1 position to the dihydroisoquinoline core.
Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface by systematically rotating this bond. nih.govcwu.edu Studies on structurally related 1-phenyl-tetrahydroisoquinolines have shown that the six-membered heterocyclic ring typically adopts a stable half-chair conformation, with the bulky aryl substituent preferring a pseudo-equatorial position to minimize steric hindrance. nih.gov For this compound, the analysis would identify the lowest energy conformers, which represent the most probable shapes of the molecule in a biological environment. The relative energies of different conformers determine their population distribution at equilibrium. mdpi.com
The synthesis of 1-aryl-3,4-dihydroisoquinolines is commonly achieved through the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.commdpi.com This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃). organic-chemistry.orgjk-sci.com
Quantum chemical modeling can elucidate the mechanism of this transformation. slideshare.net By calculating the energies of reactants, transition states, and intermediates, a detailed reaction energy profile can be constructed. This modeling helps to identify the rate-determining step and understand the electronic effects of substituents on the reaction barrier. For this compound, the precursor would be an N-acyl derivative of 2-(3-nitrophenyl)ethan-1-amine. Theoretical modeling would investigate the formation of a key nitrilium ion intermediate, followed by the intramolecular electrophilic aromatic substitution that leads to the final cyclized product. wikipedia.orgnrochemistry.com
In Silico Molecular Modeling and Docking for Ligand-Target Interactions
The 1-aryl-3,4-dihydroisoquinoline scaffold has been identified as a promising framework for developing inhibitors of various protein kinases, which are crucial targets in drug discovery. nih.govnih.gov In silico molecular docking and modeling are powerful tools to predict and analyze how this compound might interact with such biological targets.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). thesciencein.org A lower binding energy generally indicates a more stable protein-ligand complex.
For the class of 1-aryl-3,4-dihydroisoquinolines, studies have been conducted on their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a mitogen-activated protein kinase (MAPK) implicated in neurodegenerative diseases. nih.govnih.gov The potency of these compounds is often reported as pIC₅₀ values, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). Higher pIC₅₀ values correspond to greater potency. By comparing the docking scores and experimental pIC₅₀ values of a series of related compounds, a quantitative structure-activity relationship (QSAR) can be developed to guide the design of more potent inhibitors. nih.gov
Table 1: Representative Inhibitory Activity of 1-Aryl-3,4-dihydroisoquinoline Analogs Against JNK Kinases (Data from a study on related compounds to illustrate typical findings for this chemical class) nih.gov
| Compound | JNK1 (pIC₅₀) | JNK2 (pIC₅₀) | JNK3 (pIC₅₀) |
|---|---|---|---|
| Analog 1 | 4.3 | 5.9 | 7.3 |
| Analog 2 | <4.3 | 5.6 | 6.9 |
Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand in the active site of the target protein. These interactions are critical for molecular recognition and biological activity.
Studies on related 1-aryl-3,4-dihydroisoquinoline inhibitors binding to JNK3 have provided detailed insights into their binding mode. nih.gov X-ray crystallography of an analog revealed that the isoquinoline scaffold binds in the ATP-binding site, with specific interactions with the kinase hinge region. For this compound, it is hypothesized that the dihydroisoquinoline core would form key hydrophobic interactions. The nitrophenyl group can engage in various interactions depending on its orientation in the binding pocket. The nitro group, being a strong hydrogen bond acceptor, could form hydrogen bonds with donor residues in the active site. Additionally, π-π stacking between the aromatic rings of the ligand and residues like phenylalanine, or π-anion interactions with acidic residues like aspartate or glutamate, could further stabilize the complex. acs.org
Table 2: Potential Ligand-Target Interactions for this compound (Based on docking studies of analogous compounds) nih.govacs.org
| Interaction Type | Ligand Moiety | Potential Target Residues |
|---|---|---|
| Hydrogen Bonding | Nitro Group (Acceptor) | Lysine, Asparagine, Serine |
| Hydrophobic | Dihydroisoquinoline Core | Leucine, Valine, Isoleucine |
| π-π Stacking | Phenyl Ring, Isoquinoline Ring | Phenylalanine, Tyrosine |
| π-Anion | Phenyl Ring | Aspartate, Glutamate |
Structure Activity Relationship Sar Analyses of 1 3 Nitrophenyl 3,4 Dihydroisoquinoline and Structural Analogs
Positional and Substituent Effects of the Nitrophenyl Moiety on Bioactivity Profiles
The position of the nitro group on the C1-phenyl ring, as well as the nature of other substituents, plays a pivotal role in determining the biological efficacy of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives. The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets. svedbergopen.comnih.gov
The antifungal activity of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums demonstrates a clear dependence on the position of the nitro substituent on the N-phenyl ring. A comparative study revealed that while an ortho-nitro group led to a decrease in antifungal activity, the meta- and para-nitro analogs exhibited enhanced activity. mdpi.com Notably, the meta-nitro substituted isomer showed the most potent activity against a majority of the fungi tested. mdpi.com This suggests that the electronic and steric effects of the nitro group are highly position-dependent. In the ortho position, steric hindrance may prevent optimal binding to the target site, whereas the electronic-withdrawing effects at the meta and para positions appear to be beneficial for this particular activity. mdpi.com
In a series of chalcones, which share a similar three-dimensional pharmacophore with a substituted phenyl ring, the position of the nitro group was also found to be critical for anti-inflammatory activity. mdpi.com Compounds with a nitro group at the ortho position of either phenyl ring showed the highest inhibitory activity. mdpi.com This contrasts with the antifungal dihydroisoquinolines, highlighting that the optimal position of the nitro group is specific to the biological target and the associated therapeutic area.
Furthermore, the general principle of substituent effects on aromatic rings provides a framework for understanding these observations. The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. lumenlearning.comlibretexts.org The resonance effect is most pronounced when the nitro group is at the ortho or para position, which can significantly influence the molecule's ability to participate in key binding interactions, such as pi-pi stacking or hydrogen bonding. quora.comquora.com
Beyond the nitro group, other substituents on the 1-phenyl ring also modulate bioactivity. For instance, in a series of 1-phenyl-3,4-dihydroisoquinoline derivatives investigated as tubulin polymerization inhibitors, a 3'-hydroxy and 4'-methoxy substitution pattern on the 1-phenyl ring was found to confer optimal bioactivity. nih.gov In another study on 1,4-disubstituted-3,4-dihydroisoquinolines, electron-donating groups on the B ring (the C1-phenyl ring) were generally found to be more favorable for cytotoxic activities. nih.gov Specifically, a 3'-amino group was shown to be necessary for high cytotoxic activity. nih.gov
These findings underscore the importance of the substitution pattern on the C1-phenyl ring. The electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents are critical determinants of the pharmacological profile, with optimal configurations varying depending on the specific biological target.
Table 1: Effect of Nitro Group Position on Antifungal Activity of 2-Nitrophenyl-3,4-dihydroisoquinolin-2-ium Analogs
| Substituent Position | Relative Antifungal Activity |
| ortho-Nitro | Decreased |
| meta-Nitro | Enhanced (Most potent) |
| para-Nitro | Enhanced |
Data synthesized from a study on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums. mdpi.com
Impact of Core Dihydroisoquinoline Modifications on Pharmacological Efficacy
Modifications to the 3,4-dihydroisoquinoline (B110456) scaffold itself are a key strategy for modulating the pharmacological properties of this class of compounds. Alterations at various positions of the core structure, including the C3 and C4 positions, can significantly impact bioactivity by influencing the molecule's conformation, lipophilicity, and ability to interact with target proteins.
In the context of tubulin polymerization inhibitors, the introduction of a pyridinylmethyl sidechain at the C-4 position of the 1-phenyl-3,4-dihydroisoquinoline ring was explored. nih.gov This modification was based on the hypothesis that the C4-substituent could form additional interactions with the tubulin binding site. The resulting 1,4-disubstituted-3,4-dihydroisoquinoline derivatives exhibited moderate to good cytotoxic activities against a leukemia cell line, with the most potent compound in the series featuring this C4 modification. nih.gov This highlights the potential of C4-functionalization to enhance pharmacological efficacy.
The C3 position of the dihydroisoquinoline ring has also been a target for structural modifications. In a study focused on developing spasmolytic agents, a series of 1,3-disubstituted 3,4-dihydroisoquinolines were synthesized and evaluated. mdpi.com The introduction of an isopropyl group at the C3 position, in combination with various substituents at the C1 position, resulted in compounds with potential smooth muscle relaxant activity. mdpi.com This indicates that the size and nature of the substituent at C3 can influence the interaction with receptors or channels involved in muscle contraction.
The degree of saturation of the isoquinoline (B145761) core is another critical factor. A comparative study of 1-phenyl-3,4-dihydroisoquinolines, 1-phenyl-1,2,3,4-tetrahydroisoquinolines, and 1-phenyl-isoquinolines as tubulin polymerization inhibitors revealed that the dihydroisoquinoline scaffold was the most promising. nih.gov This suggests that the specific conformation and flexibility imparted by the double bond in the dihydroisoquinoline ring are important for optimal interaction with tubulin.
Table 2: Impact of Dihydroisoquinoline Core Modifications on Bioactivity
| Modification Site | Type of Modification | Resulting Bioactivity |
| C4-Position | Introduction of a pyridinylmethyl sidechain | Enhanced cytotoxic activity |
| C3-Position | Introduction of an isopropyl group | Spasmolytic activity |
| Ring Saturation | Dihydroisoquinoline vs. Tetrahydroisoquinoline vs. Isoquinoline | Dihydroisoquinoline scaffold showed optimal tubulin polymerization inhibitory activity |
Data compiled from various studies on modified dihydroisoquinoline and related analogs. nih.govnih.govmdpi.com
Elucidation of N-Substituent Influence on Biological Potency
The nitrogen atom at the 2-position of the 3,4-dihydroisoquinoline ring is a key site for chemical modification, and the nature of the N-substituent can have a profound impact on the biological potency of these compounds. The N-substituent can influence the molecule's physicochemical properties, such as solubility and membrane permeability, as well as its ability to form specific interactions with biological targets.
In a study of N-aryl-3,4-dihydroisoquinoline carbothioamide analogs as urease inhibitors, the substituents on the N-aryl ring were found to significantly affect the inhibitory potential. researchgate.net Generally, compounds bearing electron-donating groups on the N-aryl moiety exhibited superior activity. For instance, a para-methoxy substituted compound showed excellent inhibitory activity, whereas moving the methoxy (B1213986) group to the ortho position resulted in decreased potency. researchgate.net This highlights the importance of both the electronic properties and the position of the substituent on the N-aryl ring.
The antifungal activity of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums also demonstrates a strong dependence on the N-substituent. mdpi.com In this series, the introduction of various substituents to the N-aromatic ring had significant effects on activity, indicating that the N-phenyl group is a highly sensitive structural moiety. mdpi.com Electron-withdrawing substituents, such as halogens and trifluoromethyl groups, remarkably enhanced the antifungal activity, while electron-donating groups led to a decrease in activity. mdpi.com This is in contrast to the urease inhibitors, suggesting that the optimal electronic nature of the N-substituent is target-dependent.
The position of substituents on the N-phenyl ring was also critical for antifungal activity. For halogen and trifluoromethyl groups, ortho- and para-substituted isomers were generally more active than the corresponding meta-isomers. mdpi.com This indicates that the spatial arrangement of the N-substituent plays a key role in the interaction with the fungal target.
These studies collectively demonstrate that the N-substituent is a critical determinant of the biological potency of 3,4-dihydroisoquinoline derivatives. The electronic nature, size, and position of the substituent can all be fine-tuned to optimize the pharmacological profile for a specific therapeutic application.
Table 3: Influence of N-Substituents on Biological Activity
| Compound Series | N-Substituent Modification | Impact on Bioactivity |
| N-Aryl-3,4-dihydroisoquinoline carbothioamides (Urease Inhibitors) | Electron-donating groups on N-aryl ring | Enhanced activity |
| N-Aryl-3,4-dihydroisoquinoline carbothioamides (Urease Inhibitors) | Positional isomers of methoxy group (para vs. ortho) | Para-isomer more potent |
| 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums (Antifungal) | Electron-withdrawing groups on N-phenyl ring | Enhanced activity |
| 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums (Antifungal) | Electron-donating groups on N-phenyl ring | Decreased activity |
| 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums (Antifungal) | Positional isomers of halogens (ortho/para vs. meta) | Ortho/para-isomers more potent |
Data synthesized from studies on N-substituted 3,4-dihydroisoquinoline analogs. mdpi.comresearchgate.net
Mechanistic Studies of 1 3 Nitrophenyl 3,4 Dihydroisoquinoline S Biological Actions
Identification and Characterization of Molecular Targets and Biochemical Pathways
The initial steps in understanding the biological action of a compound involve identifying its direct molecular interactions. For isoquinoline (B145761) derivatives, this often involves enzymes and receptors critical to cellular function and signaling.
Research into related isoquinoline structures has identified several enzymes as potential targets.
Tubulin Polymerization Inhibition: A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as inhibitors of tubulin polymerization. nih.gov These compounds are designed to be similar to agents like Combretastatin A-4 (CA-4). nih.gov In these studies, the two phenyl rings of the inhibitor are hypothesized to interact with hydrophobic pockets in the tubulin binding site, similar to colchicine. nih.gov One of the most potent compounds in a studied series demonstrated a 52% inhibitory effect on microtubule assembly at a concentration of 40 μM. nih.gov This suggests that the 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold is a viable pharmacophore for targeting tubulin dynamics, a key process in cell division.
Heat Shock Protein 90 (HSP90) and RET Enzyme Inhibition: Molecular docking studies have been performed on a related compound, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline, designated as "compound 3". nih.govresearchgate.net These computational analyses predicted that this compound can bind to the HSP90 enzyme with a binding energy (ΔG) of -6.8 kcal/mol, which is comparable to the standard inhibitor Onalespib (-7.1 kcal/mol). nih.govresearchgate.net Similarly, docking studies showed that related compounds could bind to the RET (Rearranged during Transfection) enzyme, a receptor tyrosine kinase, with binding energies of -6.8 kcal/mol. nih.govresearchgate.net Inhibition of enzymes like HSP90 and RET is a critical strategy in anticancer research. researchgate.net
Specific receptor binding and activation profiles for 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline are not extensively detailed in the currently available scientific literature. Further investigation is required to determine its affinity for various cellular receptors.
Investigation of Downstream Biochemical and Cellular Modulation
Following direct molecular interactions, the downstream effects within the cell provide a broader picture of a compound's biological impact, including its influence on signaling cascades, cellular health, and survival pathways.
Direct experimental data detailing the effects of this compound on the levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH) have not been reported in the reviewed literature. However, some studies on related tetrahydroisoquinoline derivatives have explored their antioxidant properties. researchgate.net
The impact of this compound on the expression or levels of Brain-Derived Neurotrophic Factor (BDNF) has not been specifically documented in available research.
Significant research into a structurally similar tetrahydroisoquinoline derivative bearing a 3-nitrophenyl group ("compound 3") has demonstrated profound effects on cellular apoptosis and proliferation pathways in cancer cell lines. nih.govresearchgate.net
Induction of Apoptosis: When applied to the human liver cancer cell line (HEPG2), this related compound induced a 59-fold increase in total apoptosis compared to untreated control cells. nih.govresearchgate.net Annexin V-FITC/PI assays showed a substantial rise in both early and late apoptotic cell populations. nih.gov
| Cell Population | Control (%) | Treated (%) |
|---|---|---|
| Early Apoptosis | 0.20 | 13.45 |
| Late Apoptosis | 0.31 | 16.78 |
| Necrosis | 1.36 | 2.96 |
Cell Cycle Arrest: The same compound was found to inhibit the proliferation of HEPG2 cells by inducing cell cycle arrest. nih.gov After treatment with the compound at its IC₅₀ concentration for 48 hours, flow cytometry analysis revealed that the cell cycle was arrested at the G0-G1 and G2/M phases. nih.gov The percentage of cells in the G2/M phase increased from 12.12% in control cells to 25.67% in treated cells, while the G0-G1 phase fraction also increased. nih.gov
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0-G1 Phase | 34.54 | 40.10 |
| G2/M Phase | 12.12 | 25.67 |
These findings indicate that compounds with a nitrophenyl-isoquinoline core structure can potently trigger programmed cell death and halt cell proliferation, key mechanisms for anticancer activity. nih.gov
Future Academic Research Directions and Broader Research Implications
Advanced Design and Synthesis of Next-Generation Analogs for Optimized Bioactivity
The future development of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline as a therapeutic lead hinges on the strategic design and synthesis of next-generation analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Established synthetic methodologies, such as the Bischler-Napieralski reaction, provide a robust foundation for creating a diverse library of derivatives. rsc.orgmdpi.com This reaction involves the cyclization of N-acyl derivatives of β-phenylethylamines using a dehydrating agent to generate the core 3,4-dihydroisoquinoline (B110456) structure. rsc.orgmdpi.com
Future synthetic strategies should focus on systematic structural modifications to establish comprehensive structure-activity relationships (SAR). Key areas for modification include:
Modification of the Phenyl Ring: The electronic properties of the 1-phenyl ring are critical for bioactivity. Research should explore analogs where the nitro group at the 3-position is moved to the 2- or 4-position. researchgate.net Furthermore, replacing the nitro group with other electron-donating or electron-withdrawing substituents could profoundly influence target binding and cellular activity. nih.gov
Substitution on the Dihydroisoquinoline Core: Introducing substituents at various positions of the dihydroisoquinoline nucleus offers another avenue for optimization. For instance, the synthesis of 1,4-disubstituted derivatives has been shown to yield compounds with potent activity as tubulin polymerization inhibitors. nih.gov
Stereochemistry: For analogs with chiral centers, the development of enantioselective synthetic methods is crucial, as different enantiomers often exhibit distinct biological activities and metabolic fates.
These synthetic endeavors will be instrumental in fine-tuning the molecular architecture to maximize therapeutic efficacy.
| Analog Class | Proposed Modification | Synthetic Strategy Foundation | Potential Bioactivity Enhancement |
| Positional Isomers | Relocation of the nitro group on the phenyl ring (e.g., to the 2- or 4-position). | Bischler-Napieralski Reaction rsc.orgmdpi.com | Altered target selectivity and potency. |
| Phenyl Ring Analogs | Replacement of the nitro group with various substituents (e.g., -Cl, -OCH3, -OH). | Bischler-Napieralski Reaction, Suzuki Coupling | Improved binding affinity and pharmacokinetic properties. nih.gov |
| C-4 Substituted Analogs | Introduction of alkyl or aryl groups at the C-4 position of the dihydroisoquinoline ring. | Multi-step synthesis involving Bischler-Napieralski cyclization. nih.gov | Enhanced cytotoxicity and tubulin polymerization inhibition. nih.gov |
| N-Substituted Analogs | Addition of substituents to the nitrogen atom of the dihydroisoquinoline ring. | Acylation followed by cyclization and reduction. rsc.org | Modulation of solubility and cell permeability. |
Exploration of Novel Biological Targets and Undiscovered Disease Modalities
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, closely related to the dihydroisoquinoline core, is recognized as a "privileged scaffold" in drug design due to its ability to interact with a wide range of biological targets. tandfonline.comresearchgate.net This suggests that this compound and its future analogs may possess a broad spectrum of pharmacological activities beyond what is currently known.
Future research should systematically screen these compounds against a diverse panel of biological targets to uncover novel therapeutic applications. Key areas of exploration include:
Oncology: Derivatives of 1-phenyl-3,4-dihydroisoquinoline (B1582135) have demonstrated potential as tubulin polymerization inhibitors, a validated mechanism for anticancer agents. nih.govnih.gov Future studies should evaluate the potential of this compound analogs to inhibit tubulin and other cancer-relevant targets, such as poly(ADP-ribose) polymerase (PARP) and KRas. nih.govnih.gov
Neurodegenerative Diseases: Isoquinoline (B145761) alkaloids are known to possess neuroprotective properties, making them promising candidates for diseases like Alzheimer's and Parkinson's. researchgate.net Investigating the ability of these compounds to modulate targets associated with neurodegeneration, such as acetylcholinesterase or monoamine oxidase, could open new therapeutic avenues. researchgate.net
Infectious Diseases: The broader class of isoquinoline alkaloids has exhibited significant antiviral, antibacterial, and antifungal activities. researchgate.netnih.gov Screening programs should assess the potential of this compound derivatives to combat various pathogens.
Inflammatory and Metabolic Disorders: Given the diverse bioactivities of isoquinolines, exploring their effects on inflammatory pathways and metabolic targets could reveal applications in conditions such as rheumatoid arthritis or diabetes. nih.gov
A multi-target approach will be particularly valuable for complex diseases where modulating a single pathway is often insufficient. researchgate.net The structural versatility of the this compound scaffold makes it an ideal starting point for developing agents with polypharmacological profiles.
Synergistic Integration with Advanced Computational and Experimental Methodologies
To accelerate the drug discovery process and rationalize the design of next-generation analogs, it is imperative to integrate advanced computational techniques with traditional experimental workflows. This synergistic approach allows for the efficient prioritization of synthetic targets and provides deeper insights into the mechanisms of action.
Future research should leverage the following methodologies:
Molecular Docking and Simulation: In silico molecular docking can predict the binding modes of this compound analogs within the active sites of various protein targets. nih.govnih.gov This helps to explain observed structure-activity relationships and guides the design of new derivatives with improved binding affinity. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complexes over time, providing a more dynamic and accurate picture of the molecular interactions. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, 3D-QSAR studies can predict the potency of unsynthesized compounds, thereby streamlining the selection of the most promising candidates for synthesis and testing. tandfonline.com
ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics early in the design phase can help identify and filter out compounds with unfavorable profiles, saving considerable time and resources. nih.govmdpi.com
The ideal research workflow will involve an iterative cycle of computational design, chemical synthesis, and experimental validation. Computational models will guide the design of a focused library of analogs, which will then be synthesized and evaluated in relevant biological assays. The experimental results will, in turn, be used to refine and improve the predictive power of the computational models, creating a feedback loop that drives the efficient optimization of lead compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3-nitrophenyl)-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization reactions using phosphoryl chloride (POCl₃) in toluene under reflux. For example, 1-(naphthalen-1-yl)-3,4-dihydroisoquinoline derivatives are synthesized by reacting N-(methoxyphenethyl)-1-naphthamides with POCl₃ at 110°C for 8 hours, followed by neutralization and extraction . Yield optimization requires precise stoichiometric control of POCl₃ (typically 5 equivalents) and inert conditions to minimize side reactions. Post-synthesis purification via flash column chromatography (e.g., SiO₂, cyclohexane/ethyl acetate gradients) is critical .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., POCl₃ byproducts) .
- Waste Disposal : Neutralize acidic residues before disposal and adhere to EPA/OSHA guidelines for organic solvents and halogenated waste .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR to verify regioselectivity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS for molecular ion validation .
- Purity Assessment : GC (≥97.5% purity) and IR spectroscopy to confirm functional groups (e.g., nitrophenyl C-NO₂ stretches at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can catalytic systems improve the sustainability of synthesizing 3,4-dihydroisoquinoline derivatives?
- Methodological Answer : Noble metal-free catalysts like MoS₂/ZnIn₂S₄ nanocomposites enable acceptorless semi-dehydrogenation of tetrahydroisoquinoline precursors under visible light, producing 3,4-dihydroisoquinoline with concomitant H₂ generation. Key parameters:
- Catalyst Loading : 2.5 wt% MoS₂/ZnIn₂S₄ in DMF at 80°C .
- Selectivity Control : Adjust irradiation time (4–6 hours) to avoid over-dehydrogenation to isoquinoline .
Q. What strategies resolve contradictions in reported biological activities of 3,4-dihydroisoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare meta-substituted derivatives (e.g., 1-(3-hydroxy-4-methoxybenzyl) analogs) against para-substituted counterparts. Meta-substituents enhance antiviral activity (e.g., U.K.2371 against influenza) by optimizing steric and electronic interactions with viral targets .
- Decarboxylation Optimization : Use controlled thermal or acidic conditions to prevent overoxidation during conversion of tetrahydroisoquinoline precursors .
Q. How do reaction mechanisms differ between acid-catalyzed and transition metal-catalyzed syntheses of 3,4-dihydroisoquinolines?
- Methodological Answer :
- Acid-Catalyzed Pathways : Proceed via iminium ion intermediates (e.g., POCl₃-mediated cyclization), favoring electrophilic aromatic substitution at the 1-position .
- Metal-Catalyzed Pathways : Palladium(0)-catalyzed carbonylation forms phthalideisoquinoline alkaloids via oxidative addition of aryl halides and CO insertion . Key variables: Ligand choice (e.g., triphenylphosphine) and CO pressure (1–3 atm) .
Q. What methodologies address data gaps in the ecological and toxicological profiles of 3,4-dihydroisoquinoline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
